8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite

Vue d'ensemble

Description

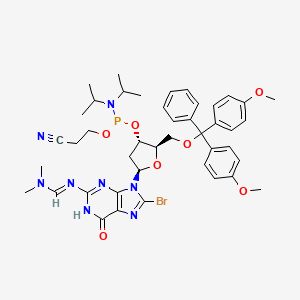

8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is a synthetic compound based on guanosine . It effectively incorporates an 8-bromo modification and DMF-5’-O-DMT protection into guanosine residuals while carrying out oligonucleotide research and development .

Molecular Structure Analysis

The molecular formula of this compound is C43H52BrN8O7P . The IUPAC name is N’- [9- [ (2R,4S,5R)-5- [ [bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4- [2-cyanoethoxy- [di (propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide .Physical and Chemical Properties Analysis

The molecular weight of this compound is 903.8 . It has a XLogP3 of 6.5. The compound should be stored at 2-8°C .Applications De Recherche Scientifique

Chemical Modification of Nucleosides

Research by Kampert et al. (2018) highlights the C8-metalation of purine nucleosides, including derivatives of 8-bromo-2'-deoxyguanosine, using palladium complexes. This process forms azolato complexes with unprotonated N7 ring nitrogen atoms and has implications for understanding the metalation chemistry of nucleosides (Kampert, Brackemeyer, Tan, & Hahn, 2018).

Synthesis of Modified DNA Fragments

Roelen et al. (1991) discuss the synthesis of DNA fragments containing modified bases using 8-bromo derivatives of deoxyguanosine. This work is crucial for understanding the incorporation of modified nucleotides in DNA, which has potential applications in genetic research and biotechnology (Roelen, Saris, Brugghe, van den Elst, Westra, van der Marel, & van Boom, 1991).

Photoactive DNA Synthesis

Liu and Verdine (1992) synthesized 8-bromo-2′-deoxyadenosine derivatives for incorporation into oligodeoxynucleotides, exploring their stability and interaction in duplex DNA. This research is relevant for applications in molecular biology and photochemistry (Liu & Verdine, 1992).

Enhancing DNA Synthesis

Bodepudi, Iden, and Johnson (1991) improved the synthesis of modified 2'-deoxynucleotides, including 8-oxo-2'-deoxyguanosine derivatives. Their method enhances coupling efficiency in DNA oligomer synthesis, which is valuable for research in genetics and molecular biology (Bodepudi, Iden, & Johnson, 1991).

Z-DNA Stabilization

Nadler and Diederichsen (2008) synthesized 8-bromo-2′-ethynyl-arabino-deoxyguanosine as a phosphoramidite building block to study the stabilization of left-handed Z-DNA double strands. This research contributes to our understanding of Z-DNA's biological role (Nadler & Diederichsen, 2008).

Fluorescent DNA Assays

Hawkins et al. (1995) incorporated a fluorescent guanosine analog into oligonucleotides, demonstrating its utility in real-time assays for protein/DNA interactions, such as HIV-1 integrase reactions. This advancement is significant for developing novel biochemical assays (Hawkins, Pfleiderer, Mazumder, Pommier, & Balis, 1995).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, it is generally recommended to avoid inhalation, skin contact, and ingestion when handling similar compounds . Appropriate personal protective equipment such as gloves, protective eyewear, and lab coats should be worn .

Orientations Futures

Propriétés

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52BrN8O7P/c1-28(2)52(29(3)4)60(57-24-12-23-45)59-35-25-37(51-39-38(47-41(51)44)40(53)49-42(48-39)46-27-50(5)6)58-36(35)26-56-43(30-13-10-9-11-14-30,31-15-19-33(54-7)20-16-31)32-17-21-34(55-8)22-18-32/h9-11,13-22,27-29,35-37H,12,24-26H2,1-8H3,(H,48,49,53)/b46-27+/t35-,36+,37+,60?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMKOTCSDJUGJE-JXFDYHEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)N=CN(C)C)N=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)/N=C/N(C)C)N=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H52BrN8O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149653.png)

![(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane](/img/structure/B1149670.png)